Methylbenzethonium chloride

Overview

Description

Methylbenzethonium chloride is an alkylbenzene.

Scientific Research Applications

Antileishmanial Activity

Leishmania Major Treatment

MBCl demonstrated significant antileishmanial activity against both promastigotes and amastigotes of Leishmania major in vitro. Electron microscopy revealed that MBCl caused marked swelling of mitochondria in the treated parasites, suggesting a potential effect on the parasite surface membrane (El-on & Messer, 1986).

Combination Therapy for Cutaneous Leishmaniasis

A clinical trial in Guatemala showed that a combination of paromomycin and MBCl as a topical treatment resulted in a significant clinical response rate for cutaneous leishmaniasis. The treatment was well tolerated with no major adverse effects, suggesting its effectiveness as an alternative to antimonial treatments (Arana et al., 2001).

Application in Cosmetics

- Use as Preservatives and Surfactants: MBCl, along with Benzethonium Chloride, is used primarily as preservatives in cosmetics, usually at concentrations below 1 percent. They can be irritating at concentrations greater than 5 percent but are generally safe at lower concentrations (International Journal of Toxicology, 1985).

Stem Cell Research

- Pluripotent Stem Cell Death Inducing : MBCl has been identified as a compound that induces specific pluripotent stem cell death. This property is significant in stem cell-based therapy, as it could potentially be used to eliminate undifferentiated pluripotent stem cells from stem cell-derived somatic cells, preventing tumor formation after transplantation (Conesa et al., 2011).

General Observations

- Leishmaniasis Clinical Studies : Numerous studies have explored the use of MBCl in combination with other agents for the treatment of various forms of leishmaniasis. These studies have generally found MBCl to be effective, especially in combination therapies, and have contributed significantly to the understanding of its potential in treating this disease (El-on et al., 1992; El-on et al., 1986; Soto et al., 1998; Kim et al., 2009).

Properties

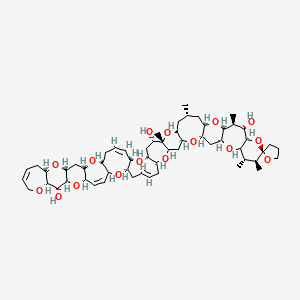

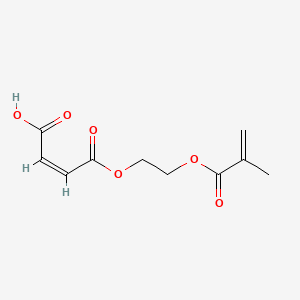

IUPAC Name |

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZLBLDNRUUYQI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101912-16-7, 1320-44-1, 25155-18-4 | |

| Record name | Quat 20 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzethonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylbenzethonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Methylbenzethonium chloride?

A1: this compound is a quaternary ammonium salt that acts as a cationic surfactant and antiseptic. Its mechanism of action involves disrupting the cell membrane of microorganisms, leading to leakage of cellular contents and ultimately cell death. [, , ]

Q2: Does this compound specifically target certain types of microorganisms?

A2: While this compound exhibits broad-spectrum antimicrobial activity, it has shown efficacy against urea-splitting organisms, including those responsible for diaper rash (ammonia dermatitis). [] Studies also highlight its activity against various Leishmania species, both in vitro and in vivo. [, , , , , , ]

Q3: Are there any known downstream effects on host cells or tissues following this compound exposure?

A3: this compound can induce an inflammatory response in treated tissues. In a study on mice treated with a this compound and paromomycin ointment, a severe inflammatory response was observed at the treatment site after four days. [] Additionally, some clinical studies reported local reactions like burning, pruritus, and vesicle formation in patients treated with topical formulations containing this compound. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C28H44ClNO2, and its molecular weight is 446.13 g/mol. [, ]

Q5: Is there any available spectroscopic data for this compound?

A5: While the provided research does not offer detailed spectroscopic data, it does mention the use of enzyme analysis to differentiate between susceptible and resistant Leishmania major promastigotes. This suggests the application of techniques like enzyme electrophoresis for characterizing the compound's effects. []

Q6: Does this compound exhibit any catalytic properties?

A6: The provided research focuses on this compound's antiseptic and antiparasitic properties. No information suggests it possesses catalytic properties or applications.

Q7: How do structural modifications of this compound influence its activity?

A8: While the provided research doesn't delve into specific structural modifications of this compound, it does highlight the importance of its combination with other agents like paromomycin and gentamicin for enhanced efficacy against cutaneous leishmaniasis. [, , , , , ] This suggests that exploring structural analogs in combination therapies could be a promising avenue for future research.

Q8: What is known about the stability of this compound under various conditions?

A8: Although the research doesn't explicitly address this compound's stability under different conditions, its use in topical formulations suggests a degree of stability at room temperature. Further research is needed to understand its stability profile in detail.

Q9: What is the absorption and distribution profile of this compound?

A10: The provided research primarily focuses on topical applications of this compound. There is limited information on its systemic absorption and distribution. One study on infants and children suggested that this compound applied topically as a dusting powder or ointment does not pose a significant risk of toxicity through transcutaneous absorption. []

Q10: What in vitro and in vivo models have been used to study this compound's efficacy?

A11: Research demonstrates the use of in vitro models like promastigote and amastigote cultures of various Leishmania species to assess this compound's antiparasitic activity. [, , , , ] Animal models, particularly BALB/c mice infected with Leishmania species, have been instrumental in evaluating the efficacy of topical this compound formulations against cutaneous leishmaniasis. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

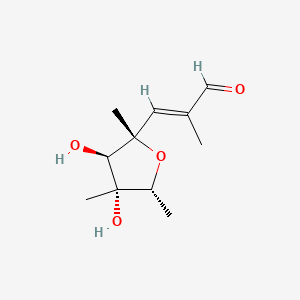

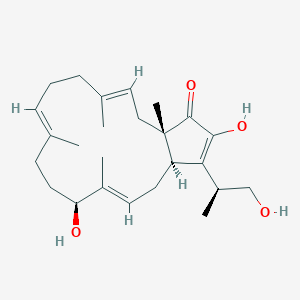

![(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1234837.png)

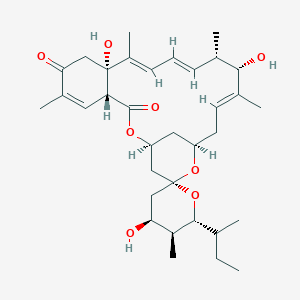

![NCGC00380935-01_C23H23N5O4_(3Z)-6-Hydroxy-3-(1H-imidazol-5-ylmethylene)-12-methoxy-7a-(2-methyl-3-buten-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1234848.png)

![3-[(2Z,6Z,10Z,14Z,18Z)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-hydroxybenzoic acid](/img/structure/B1234850.png)

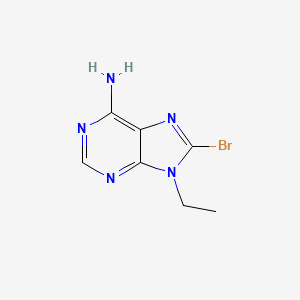

![(8S,11R,13S,14S,17S)-11-[4-[(Z)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234852.png)